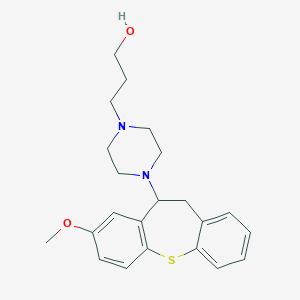
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, also known as M100907, is a selective antagonist for the serotonin 5-HT2A receptor. It has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
Wirkmechanismus
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol acts as a competitive antagonist at the 5-HT2A receptor, blocking the binding of serotonin and other agonists to the receptor. This leads to a decrease in the activation of downstream signaling pathways, which are involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a higher affinity and selectivity for the 5-HT2A receptor than other commonly used antipsychotic drugs.
Biochemical and Physiological Effects
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and protein synthesis. It has been shown to increase the release of dopamine and glutamate in certain brain regions, which are involved in the regulation of motivation and reward. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, there are also limitations to the use of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including its relatively low solubility and stability, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including the development of more stable and soluble analogs, the exploration of its potential therapeutic applications in other psychiatric disorders, and the elucidation of its mechanism of action at the molecular and cellular levels. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol in humans.
Synthesemethoden
The synthesis of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol involves several steps, including the preparation of the dibenzothiepin intermediate, followed by the introduction of the piperazine and propanol groups. The final product is obtained through purification and crystallization. The synthesis process has been optimized to yield high purity and yield of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol.
Wissenschaftliche Forschungsanwendungen
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been extensively studied for its potential therapeutic applications in various psychiatric disorders. It has been shown to have high affinity and selectivity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have antipsychotic, antidepressant, anxiolytic, and anti-addictive effects in animal models and clinical trials.
Eigenschaften
CAS-Nummer |
34770-77-9 |
|---|---|
Produktname |
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol |
Molekularformel |
C22H28N2O2S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
3-[4-(3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2O2S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |
InChI-Schlüssel |
QLLPMKXGTXHYPG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





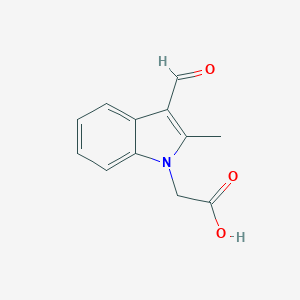
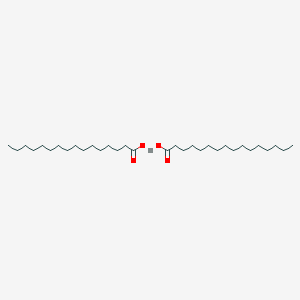
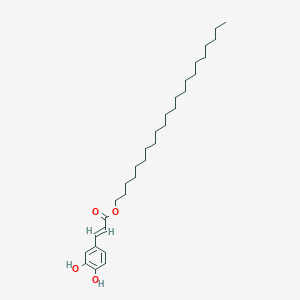
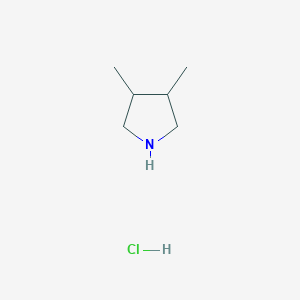
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)

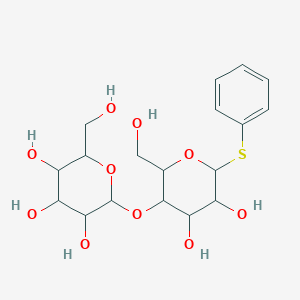
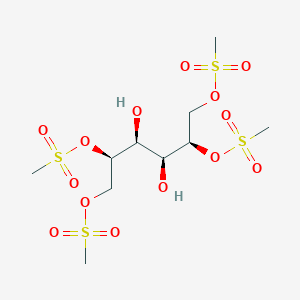


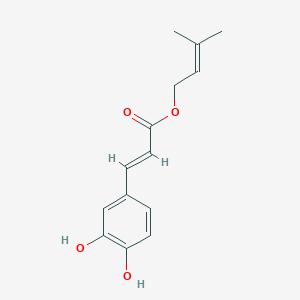
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)